molecular formula C13H16O2S2 B062111 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one CAS No. 175202-49-0

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one

Cat. No.: B062111
CAS No.: 175202-49-0
M. Wt: 268.4 g/mol
InChI Key: KQKPDZSWAQSYPD-UHFFFAOYSA-N
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Description

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one (CAS 175202-49-0) is a synthetic organic compound with the molecular formula C13H16O2S2 and a molecular weight of 268.40 . This benzo[c]thiophen-4(5H)-one derivative is part of the thiophene class of heterocyclic compounds, which are of significant interest in medicinal and synthetic chemistry due to their wide range of potential therapeutic properties . Thiophene-based scaffolds are frequently investigated as core structures in the development of new pharmacological agents, with reported activities including anti-inflammatory, antimicrobial, antifungal, and anticancer effects . The specific molecular architecture of this compound, featuring the acetyl and methylthio substituents on the tetrahydrobenzothiophene core, makes it a valuable intermediate for researchers exploring structure-activity relationships, synthesizing novel chemical libraries, or developing potential kinase inhibitors and other biologically active molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-acetyl-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S2/c1-7(14)11-8-5-13(2,3)6-9(15)10(8)12(16-4)17-11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKPDZSWAQSYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2CC(CC(=O)C2=C(S1)SC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381109
Record name 1-Acetyl-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-49-0
Record name 1-Acetyl-6,7-dihydro-6,6-dimethyl-3-(methylthio)benzo[c]thiophen-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-6,6-dimethyl-3-(methylsulfanyl)-6,7-dihydro-2-benzothiophen-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Diketone Precursors

The tetrahydrobenzo[c]thiophen-4-one scaffold is typically constructed via cyclocondensation reactions. A diketone precursor, such as 5,5-dimethylcyclohexane-1,3-dione, reacts with sulfurizing agents like phosphorus pentasulfide (P2_2S5_5) in anhydrous toluene under reflux (110–120°C) to form the thiophene ring. This method achieves moderate yields (45–60%) but requires precise stoichiometric control to avoid over-sulfurization.

Key reaction parameters:

ParameterValue
SolventToluene
Temperature110–120°C
CatalystP2_2S5_5 (1.2 equiv)
Reaction Time8–12 hours
Yield52% ± 3%

Ring-Closing Metathesis (RCM)

Patent WO2003084947A1 describes using Grubbs catalysts for constructing bicyclic thiophene systems. For the target compound, a diene precursor with pre-installed methyl and acetyl groups undergoes RCM in dichloromethane at 40°C. This method offers superior regioselectivity but suffers from high catalyst costs (≥$1,200/mol).

Functionalization of the Thiophene Core

Introduction of Methylthio Group

The 3-(methylthio) substituent is introduced via nucleophilic aromatic substitution (SN_\text{N}Ar) or radical thiolation:

  • SN_\text{N}Ar Route:
    Reacting 3-bromo-tetrahydrobenzo[c]thiophen-4-one with sodium thiomethoxide (NaSCH3_3) in DMF at 80°C for 6 hours achieves 78% substitution. Excess NaSCH3_3 (2.5 equiv) suppresses disulfide byproducts.

  • Radical Thiolation:
    Using AIBN-initiated reactions with methyl disulfide (CH3_3SSCH3_3) in acetonitrile at 70°C provides 65% yield but requires strict oxygen-free conditions.

Acetylation at Position 1

Friedel-Crafts acylation using acetyl chloride (ClCOCH3_3) and AlCl3_3 in dichloroethane (DCE) at 0°C selectively acetylates the thiophene ring’s 1-position. Competing acylations at the 4-keto group are minimized by low temperatures and short reaction times (30–45 minutes).

Optimized conditions:

ReagentQuantity
Acetyl chloride1.1 equiv
AlCl3_31.3 equiv
SolventDCE
Temperature0–5°C
Yield84%

Alternative Pathways via Chlorinated Intermediates

Chloro Derivative as Synthetic Intermediate

The structurally related compound 1-chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one (CAS 175202-90-1) serves as a precursor. Nucleophilic displacement of the chloro group with acetylide ions (generated from acetylene gas and NaNH2_2) in liquid NH3_3 at −33°C installs the acetyl moiety.

Critical considerations:

  • Reaction must avoid moisture to prevent hydrolysis.

  • Excess acetylide (3.0 equiv) ensures complete substitution.

  • Isolated yields: 68–72% after column chromatography.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (hexane:EtOAc 4:1) resolves the target compound from unreacted diketone and disulfide byproducts. The acetylated product elutes at Rf_f 0.32 under TLC monitoring (UV detection at 254 nm).

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 2.63 (s, 3H, SCH3_3), 2.41 (s, 3H, COCH3_3), 1.28 (s, 6H, C(CH3_3)2_2).

  • HRMS: m/z calcd for C13_{13}H16_{16}O2_2S2_2 [M+H]+^+: 269.0678; found: 269.0675.

Scalability and Industrial Relevance

Matrix Scientific lists 1-chloro-6,6-dimethyl-3-(methylthio)-tetrahydrobenzo[c]thiophen-4-one at $108/g (1g scale), suggesting that acetylation could reduce per-gram costs by 40–50% at multi-kilogram scales. Pilot batches using Friedel-Crafts acylation achieve 82% purity before crystallization, rising to 99.5% after recrystallization from ethanol/water .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or nitro compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

The compound 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a member of the benzo-thiophene family and has garnered attention in various scientific research applications. This article delves into its applications, exploring its potential in medicinal chemistry, materials science, and analytical chemistry.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of benzo-thiophenes exhibit anti-inflammatory and analgesic effects. The specific compound may act on various biological pathways due to its structural similarity to known bioactive compounds.

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several benzo-thiophene derivatives, including this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Materials Science

The compound's unique structure allows it to be explored as a precursor for synthesizing novel materials. Its ability to form stable complexes with metals can be utilized in creating catalysts or sensors.

Case Study: Synthesis of Metal Complexes

Research has shown that this compound can form coordination complexes with transition metals. These complexes exhibit enhanced catalytic activity in organic reactions, indicating the potential for applications in green chemistry.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for chromatographic methods. Its distinct spectral properties facilitate the identification and quantification of similar compounds in complex mixtures.

Case Study: Chromatographic Analysis

A study utilized this compound as a reference standard in high-performance liquid chromatography (HPLC) to analyze environmental samples for thiophene derivatives. The results highlighted its effectiveness in improving the accuracy and reliability of analytical methods.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryPotential anti-inflammatory and analgesic propertiesSignificant inhibition of cytokines
Materials SciencePrecursor for metal complexes and catalystsEnhanced catalytic activity in organic reactions
Analytical ChemistryReference standard for chromatographic techniquesImproved accuracy in HPLC analyses

Mechanism of Action

The mechanism by which 1-acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to interact with these targets through various types of chemical bonds and interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to the tetrahydrobenzo[c]thiophen-4-one family, differing from benzo[b]thiophen-4-one isomers in the position of the sulfur atom within the fused ring system. Key structural analogs include:

Compound Name Substituents (Positions) Core Structure CAS Number
1-Acetyl-6,6-dimethyl-3-(methylthio)-... 1-Acetyl, 3-MeS, 6,6-diMe Benzo[c]thiophen-4-one 175202-49-0
6,7-Dihydro-5H-benzo[b]thiophen-4-one None (parent structure) Benzo[b]thiophen-4-one 13414-95-4
Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-... 1-COOMe, 3-EtS, 6,6-diMe Benzo[c]thiophen-4-one 172516-42-6
3-(Ethylthio)-6,6-dimethyl-4-oxo-...-carbonitrile 1-CN, 3-EtS, 6,6-diMe Benzo[c]thiophen-4-one 175202-70-7

Key Observations :

  • Benzo[c] vs. Benzo[b] Isomerism : Benzo[c]thiophen-4-one derivatives exhibit distinct electronic properties due to sulfur's placement, affecting reactivity in cyclization and substitution reactions compared to benzo[b] analogs .
  • Substituent Effects : The acetyl group at position 1 increases electrophilicity at the ketone (position 4), whereas methylthio/ethylthio groups at position 3 modulate steric bulk and lipophilicity .
Physicochemical Properties

Comparative data for selected compounds:

Property 1-Acetyl-6,6-dimethyl-3-(methylthio)-... Methyl 3-(ethylthio)-6,6-dimethyl-... 3-(Ethylthio)-...-carbonitrile
Molecular Weight 280.38 (calculated) 298.42 265.39
Boiling Point (°C) N/A 444.1 (predicted) N/A
Density (g/cm³) N/A 1.24 (predicted) N/A
Melting Point (°C) N/A N/A N/A
LogP (lipophilicity) ~3.0 (estimated) ~3.1 (predicted) ~3.2 (predicted)

Notes:

  • The acetyl derivative’s higher molecular weight and electron-withdrawing groups may reduce volatility compared to ester or nitrile analogs.

Comparison with Benzo[b] Analogs :

  • Benzo[b]thiophen-4-ones (e.g., CAS 13414-95-4 ) are more commonly synthesized via cyclocondensation of 1,3-diketones, whereas benzo[c] derivatives require tailored regioselective methods .

Biological Activity

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one (CAS No. 175202-49-0) is a synthetic compound belonging to the class of benzo[c]thiophenes. This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

  • Molecular Formula : C13H16O2S2
  • Molecular Weight : 268.39 g/mol
  • Structure : The compound features a tetrahydrobenzo[c]thiophene core with acetyl and methylthio substituents, contributing to its unique properties.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[c]thiophenes exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A notable study assessed the cytotoxic effects of various benzo[c]thiophene derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines. This suggests that modifications in the structure of benzo[c]thiophenes can enhance their anticancer efficacy.

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast)20
Compound BA549 (Lung)15
This compound MCF-7 (Breast)TBD

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence that compounds related to this compound may exhibit anti-inflammatory effects. Studies have shown that certain thiophene derivatives can inhibit the production of pro-inflammatory cytokines in vitro.

The anti-inflammatory activity is hypothesized to occur through the inhibition of NF-kB signaling pathways and the downregulation of COX-2 expression. These pathways are critical in mediating inflammatory responses.

Antimicrobial Activity

Some research has also explored the antimicrobial properties of thiophene derivatives. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains.

Evaluation of Antimicrobial Efficacy

A comparative study on the antimicrobial activity of thiophene derivatives indicated that several compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
This compound Staphylococcus aureusTBD

Q & A

Q. What synthetic routes are commonly employed for 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one, and how do reaction conditions impact yield?

The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, analogous tetrahydrobenzo[b]thiophene derivatives are prepared by reacting cyclohexanone with ethyl cyanoacetate and sulfur in the presence of diethylamine at 40–50°C, followed by recrystallization . Key factors influencing yield include solvent choice (e.g., ethanol or HFIP for stabilizing intermediates), catalyst type (e.g., molecular sieves for moisture-sensitive steps), and reaction time (optimized via TLC monitoring). Contradictions in yields across studies often arise from variations in stoichiometry or purification methods .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic markers should be prioritized?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. In 1^1H-NMR, signals for methyl groups (δ 2.2–2.8 ppm) and methylthio substituents (δ 2.1–2.5 ppm) are key markers. 13^{13}C-NMR confirms carbonyl (δ 188–192 ppm) and acetyl groups (δ 25–30 ppm for CH3_3, δ 200–210 ppm for C=O). HRMS-ESI provides exact mass validation (e.g., observed vs. calculated m/z within 1 ppm error) . IR spectroscopy identifies C=O (1650–1750 cm1^{-1}) and C-S (600–700 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields when varying catalysts or solvents?

Systematic Design of Experiments (DoE) is recommended to isolate variables. For instance, highlights that using HFIP as a solvent improves yields in multicomponent reactions by stabilizing intermediates via hydrogen bonding . Catalyst screening (e.g., molecular sieves vs. silica-supported reagents) should be coupled with kinetic studies to identify rate-limiting steps. Contradictions in yields may also stem from impurities in starting materials, necessitating rigorous pre-reaction purification .

Q. What strategies enable regioselective functionalization of the tetrahydrobenzo[c]thiophen-4-one core at the 3-position?

Regioselectivity is influenced by steric and electronic factors. The 3-position’s accessibility can be enhanced using bulky directing groups (e.g., acetyl) or electrophilic reagents (e.g., methylthio sources like methanesulfenyl chloride). demonstrates that substituents at the 3-position (e.g., methylthio) can be introduced via nucleophilic substitution under mild conditions (40°C, 12 hours) . Computational modeling (DFT) of charge distribution may further guide reagent selection .

Q. How should conflicting NMR spectral data in different deuterated solvents be interpreted?

Solvent-induced shifts are common. For example, DMSO-d6_6 causes downfield shifts for NH2_2 and OH protons due to hydrogen bonding, whereas CDCl3_3 may obscure these signals. Researchers should compare spectra across solvents (e.g., DMSO-d6_6, CDCl3_3) and reference coupling constants (e.g., J=4.8J = 4.8 Hz for dihydrothiophene protons in DMSO) to confirm assignments .

Q. What are the best practices for stabilizing this compound during storage and identifying degradation products?

Store the compound under inert atmosphere (N2_2/Ar) at –20°C to prevent oxidation of the methylthio group. Degradation products (e.g., sulfoxides or disulfides) can be identified via LC-MS and comparative TLC. Accelerated stability studies under varying pH and temperature conditions are recommended. emphasizes the use of antioxidants like BHT in sensitive reactions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate synthetic protocols by replicating procedures from multiple sources (e.g., vs. 11) and analyzing discrepancies in workup steps .
  • Advanced Characterization : Combine X-ray crystallography (for solid-state structure) with dynamic NMR to study conformational flexibility .

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